

An In-depth Technical Guide to NB-360 (CAS Number: 1262857-73-7)

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Compound of Interest

Compound Name: NB-360

Cat. No.: B609457

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NB-360 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of β -secretase 1 (BACE1) and BACE2.^[1] It has been investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to robustly reduce the production of amyloid- β (A β) peptides, which are central to the amyloid cascade hypothesis of the disease. This technical guide provides a comprehensive overview of the core scientific and technical data available for **NB-360**, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Physicochemical Properties

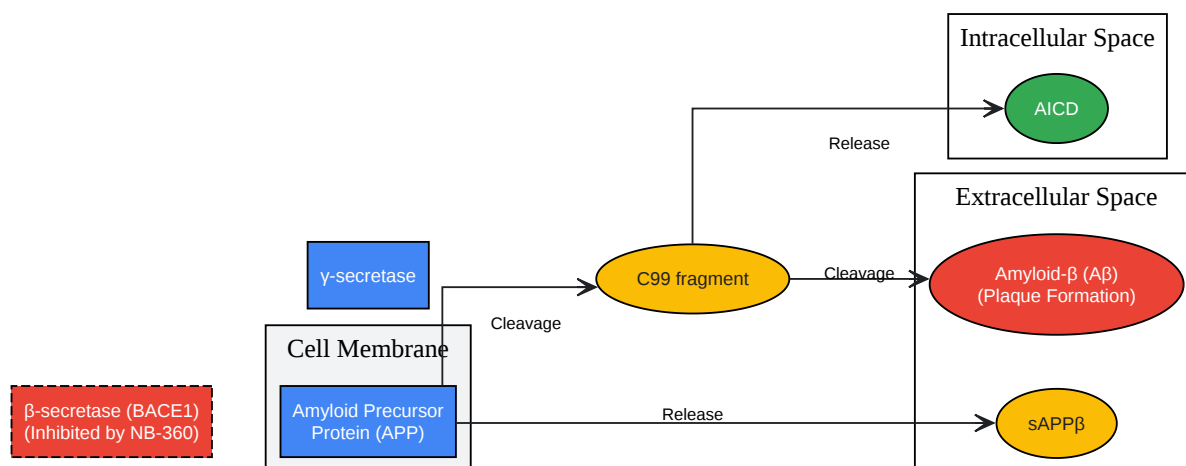
Property	Value	Reference
CAS Number	1262857-73-7	[2]
IUPAC Name	N-(3-((3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl)-4-fluorophenyl)-5-cyano-3-methylpicolinamide	[3]
Molecular Formula	C ₂₁ H ₁₉ F ₄ N ₅ O ₂	[2]
Molecular Weight	449.41 g/mol	[2]

Mechanism of Action

NB-360 exerts its pharmacological effect by inhibiting BACE1, the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1] By blocking BACE1, **NB-360** prevents the initial cleavage of APP into the C99 fragment, a necessary precursor for the subsequent generation of A β peptides by γ -secretase. This leads to a significant reduction in the production of both A β 40 and A β 42, the primary components of amyloid plaques in the brains of Alzheimer's disease patients.[1]

Signaling Pathway

The following diagram illustrates the amyloidogenic pathway and the role of BACE1, which is inhibited by **NB-360**.



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Amyloidogenic processing of APP and the inhibitory action of **NB-360** on BACE1.

Quantitative Data

In Vitro Potency

Target	Species	Assay Type	IC ₅₀ (nM)	Reference
BACE1	Human	Enzyme Assay	6	[1]
BACE1	Mouse	Enzyme Assay	5	[1]
BACE2	Human	Enzyme Assay	6	[1]
Aβ40 Release	CHO cells (wtAPP)	Cell-based	3	[4]
Aβ40 Release	CHO cells (SweAPP)	Cell-based	33	[4]

Selectivity Profile

NB-360 exhibits high selectivity for BACE1 and BACE2 over other aspartyl proteases.[1]

Protease	Selectivity vs. BACE1	Reference
Cathepsin D	>1000-fold	[1]
Cathepsin E	>1000-fold	[1]
Pepsin	>1000-fold	[1]
Renin	>1000-fold	[5]

In Vivo Efficacy

Species	Model	Dose	Effect	Reference
Rat	Wild-type	3 μ mol/kg, p.o.	>50% reduction in brain and CSF A β 40 for up to 8 hours	[1]
Rat	Wild-type	30 μ mol/kg, p.o.	91% reduction in brain A β 40 at 4 hours	[1]
Mouse	C57/BL6	45 mg/kg/day, p.o. (6 weeks)	68% reduction in brain A β 40	[1]
Mouse	APP51/16 tg	30 μ mol/kg, p.o. (single dose)	79.6% reduction in soluble brain A β 40 at 4 hours	[6]
Mouse	APP tg	100 μ mol/kg/day, i.g. (6 weeks)	Blocks progression of A β deposition and reduces neuroinflammation	[4]
Dog	Beagle	0.5 mg/kg, p.o. (single dose)	~80% reduction in CSF A β 40 from 12 to 48 hours	[6]

Pharmacokinetic Profile

Species	Route	T _{1/2} (h)	CL (mL/min/kg)	Vd (L/kg)	F (%)	Reference
Mouse	IV	1.1	15	1.4	-	[7]
Mouse	PO	1.5	-	-	47	[7]
Rat	IV	2.9	48	11.2	-	[7]
Rat	PO	3.5	-	-	29	[7]
Dog	IV	20	5.3	9.7	-	[7]
Dog	PO	24	-	-	70	[7]

T_{1/2}: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability

Experimental Protocols

BACE1 Enzyme Inhibition Assay (FRET-based)

This protocol describes a typical fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency of **NB-360** against BACE1.

Materials:

- Recombinant human BACE1 enzyme
- BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)
- Assay Buffer: 50 mM Sodium Acetate, pH 4.5
- **NB-360**
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **NB-360** in Assay Buffer.
- In a 96-well plate, add 10 μ L of the diluted **NB-360** or vehicle (for control) to each well.
- Add 70 μ L of a master mix containing Assay Buffer and the BACE1 FRET peptide substrate to each well.^[8]
- Initiate the reaction by adding 20 μ L of diluted BACE1 enzyme to each well.^[8]
- Immediately start monitoring the fluorescence signal (e.g., excitation at 320 nm and emission at 405 nm) in kinetic mode for a set period (e.g., 20-60 minutes) at room temperature.^{[8][9]}
- Calculate the rate of reaction from the linear phase of the fluorescence increase.
- Determine the percent inhibition for each **NB-360** concentration relative to the vehicle control.
- Plot the percent inhibition versus the logarithm of the **NB-360** concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Cell-Based A β Reduction Assay

This protocol outlines a method to assess the effect of **NB-360** on A β production in a cellular context.

Materials:

- Chinese Hamster Ovary (CHO) cells stably overexpressing human APP (wild-type or with the Swedish mutation, SweAPP)
- Cell culture medium (e.g., DMEM/F12) with supplements
- **NB-360**
- 96-well cell culture plates
- A β 40 and A β 42 ELISA kits

Procedure:

- Seed CHO-APP cells into a 96-well plate at a suitable density (e.g., 5×10^4 cells/well) and incubate for 24 hours.[10]
- Prepare serial dilutions of **NB-360** in cell culture medium.
- Remove the existing medium from the cells and replace it with the medium containing the different concentrations of **NB-360** or vehicle control.
- Incubate the cells for a defined period (e.g., 24-48 hours).[10]
- Collect the cell culture supernatant.
- Quantify the levels of secreted A β 40 and A β 42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[5]
- Normalize the A β levels to a cellular protein measurement to account for any differences in cell viability.
- Calculate the percent reduction in A β production for each **NB-360** concentration and determine the IC₅₀ value.

In Vivo Study in APP Transgenic Mice

This protocol provides a general framework for evaluating the efficacy of **NB-360** in an APP transgenic mouse model of Alzheimer's disease.

Materials:

- APP transgenic mice (e.g., APP51/16) and wild-type littermates
- **NB-360** formulated in rodent chow (e.g., 0.5 g/kg of chow) or for oral gavage
- Standard laboratory animal housing and care facilities
- Brain homogenization buffer (e.g., 0.2% Diethylamine (DEA) in 50 mM NaCl for soluble fraction, and formic acid for insoluble fraction)

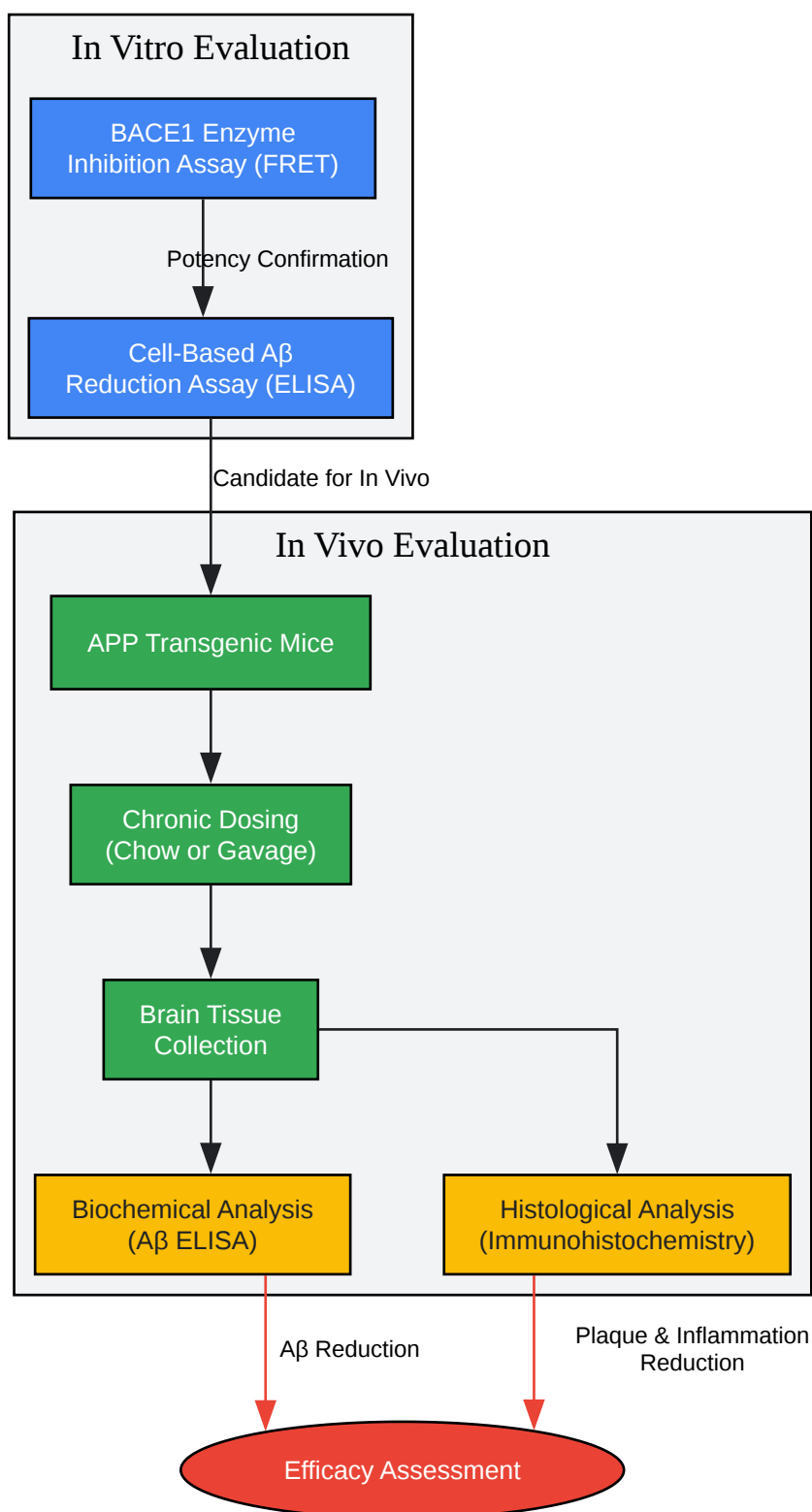
- A β ELISA kits
- Reagents and equipment for immunohistochemistry

Procedure:

- Animal Dosing:
 - House the mice under standard conditions with ad libitum access to water and either control chow or **NB-360**-containing chow for the duration of the study (e.g., 6 weeks).[\[11\]](#)
 - Alternatively, administer **NB-360** daily via oral gavage at the desired dose.
- Tissue Collection:
 - At the end of the treatment period, euthanize the mice and perfuse with saline.
 - Dissect the brain and divide it sagittally. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
- A β Quantification (ELISA):
 - Homogenize the frozen brain hemisphere in a suitable buffer to extract soluble and insoluble A β fractions.[\[12\]](#)
 - Centrifuge the homogenate and collect the supernatant (soluble fraction). The pellet can be further processed with formic acid to extract the insoluble A β .[\[12\]](#)
 - Neutralize the fractions and measure A β 40 and A β 42 levels using specific ELISA kits.
- Neuroinflammation Analysis (Immunohistochemistry):
 - Process the fixed brain hemisphere for cryosectioning or paraffin embedding.
 - Perform immunohistochemical staining on brain sections using antibodies against A β (e.g., 6E10) and markers for microglia (e.g., Iba1) and astrocytes (e.g., GFAP).[\[13\]](#)[\[14\]](#)

- Quantify the plaque load and the extent of microgliosis and astrogliosis using image analysis software.[\[13\]](#)

Experimental Workflow Diagram



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Workflow for the preclinical evaluation of **NB-360**.

Synthesis

The chemical synthesis of **NB-360** has been described in the literature and involves a multi-step process.[3] The key steps include the formation of the chiral 5-amino-1,4-oxazine headgroup and its subsequent coupling with the P3 fragment, a substituted picolinamide.[3]

Toxicology and Safety

The development of **NB-360** for clinical trials was halted due to a significant safety finding in chronic animal studies.[1]

- Hypopigmentation: Chronic treatment with **NB-360** in mice resulted in a strong hypopigmentation (lightening of fur color) phenotype.[1][15] This effect is attributed to the inhibition of BACE2, which plays a role in melanocyte function.[15]

Apart from this on-target BACE2-mediated effect, no other major limiting toxicities were reported in the preclinical studies.[1]

Conclusion

NB-360 is a well-characterized and highly potent BACE1/2 inhibitor that has served as a valuable research tool for understanding the consequences of BACE inhibition in preclinical models of Alzheimer's disease. Its excellent brain penetration and robust in vivo efficacy in reducing A β pathology have provided crucial insights into the potential of this therapeutic strategy. However, the BACE2-mediated hypopigmentation observed in chronic studies highlights the challenges of developing selective BACE1 inhibitors and underscores the importance of thorough safety and toxicology evaluations in drug development. This technical guide provides a centralized resource of the key data and methodologies associated with **NB-360** to aid researchers in the field.

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